

AP-14145 HCl selectivity for KCa2 channels

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: AP-14145 HCl

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An In-Depth Technical Guide to the Selectivity of **AP-14145 HCl** for KCa2 Channels

Introduction

Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of cellular excitability, translating intracellular calcium signals into membrane hyperpolarization. [1][2] These channels are expressed in various tissues, including the central nervous system and the heart. [3][4] In the cardiac atria, KCa2 channels play a significant role in the repolarization phase of the action potential. [5][6] Consequently, they have emerged as a promising therapeutic target for atrial fibrillation (AF), the most common sustained cardiac arrhythmia. [7][8] The development of atrial-selective drugs that can prolong the atrial effective refractory period (AERP) without affecting ventricular repolarization is a key goal in antiarrhythmic therapy to avoid the risk of life-threatening ventricular arrhythmias. [9][10]

AP-14145 HCl is a novel compound identified as a potent modulator of KCa2 channels. [7][11] This guide provides a comprehensive technical overview of its selectivity profile, mechanism of action, and the experimental methodologies used to characterize its interaction with KCa2 channels and other key cardiac ion channels.

Part 1: Pharmacological Profile of AP-14145 HCl

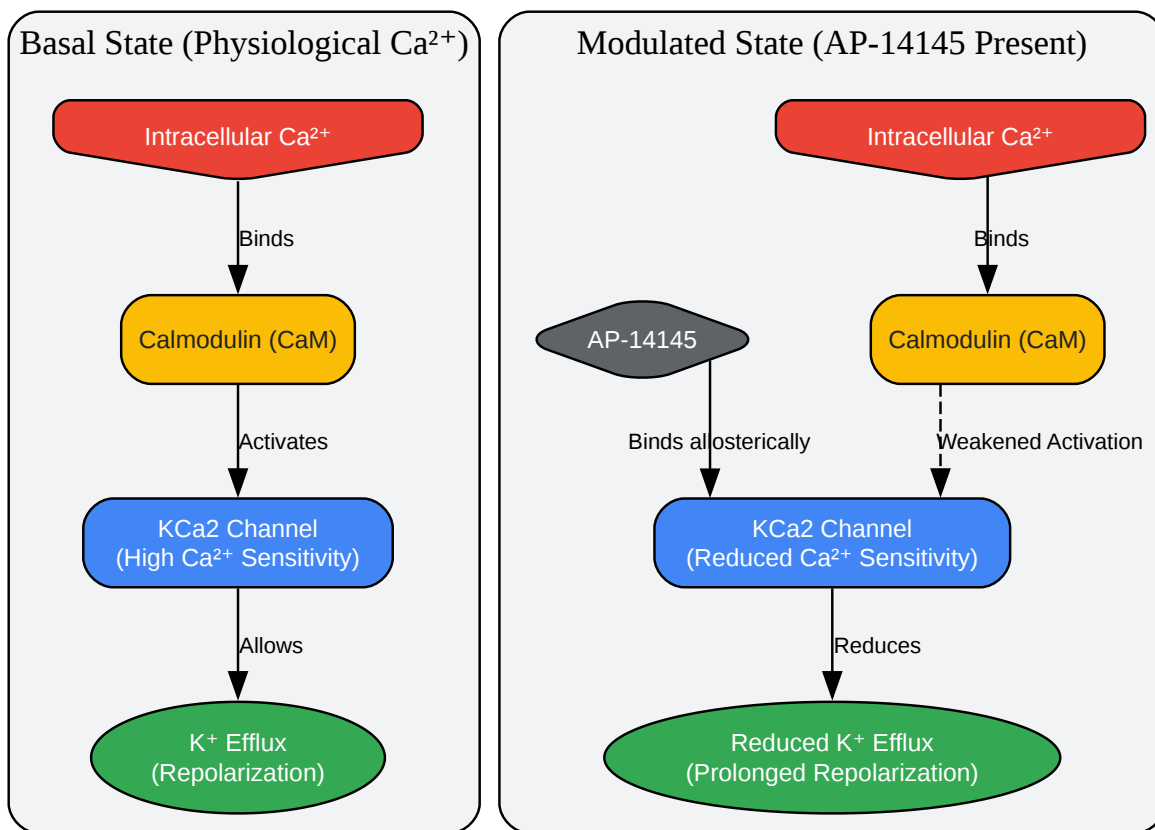
Mechanism of Action: Negative Allosteric Modulation

AP-14145 HCl functions as a negative allosteric modulator (NAM) of KCa2 channels.[11]

Unlike direct pore blockers, allosteric modulators bind to a site on the channel distinct from the ion conduction pathway. This binding event induces a conformational change that alters the channel's gating properties.

For AP-14145, this modulation manifests as a decrease in the channel's sensitivity to intracellular calcium (Ca²⁺).[7][12] Specifically, at a concentration of 10 μM, AP-14145 increases the Ca²⁺ concentration required for half-maximal activation (EC₅₀) of KCa_{2.3} channels by approximately three-fold, from 0.36 μM to 1.2 μM.[7][11][12] This reduction in calcium sensitivity means that at a given level of intracellular Ca²⁺, the channel is less likely to open, resulting in a net inhibitory effect on the potassium current.

Site-directed mutagenesis studies have identified two key amino acid residues, S508 and A533, within the KCa₂ channel protein that are critical for the inhibitory action of AP-14145.[7][11][12] This molecular-level insight reinforces the specific nature of the drug-channel interaction and provides a foundation for the rational design of future KCa₂ modulators.



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Figure 1: Mechanism of AP-14145 as a negative allosteric modulator of KCa2 channels.

Potency and Selectivity for KCa Channel Subtypes

The selectivity of a compound across different channel subtypes is a cornerstone of its therapeutic potential. AP-14145 demonstrates equipotent inhibition of the two major atrial KCa2 subtypes, KCa2.2 and KCa2.3, with a half-maximal inhibitory concentration (IC₅₀) of 1.1 μ M for both.[7][11][12] Its activity against other KCa channel family members reveals a clear selectivity profile.

Channel Subtype	Common Name	AP-14145 Activity	Citation
KCa2.2 (SK2)	Small-Conductance	IC50 = 1.1 μ M	[7][11][12]
KCa2.3 (SK3)	Small-Conductance	IC50 = 1.1 μ M	[7][11][12]
KCa2.1 (SK1)	Small-Conductance	~90% inhibition at 10 μ M	[12]
KCa1.1 (BK)	Big-Conductance	~50% inhibition at 10 μ M	[12]
KCa3.1 (IK)	Intermediate-Conductance	No effect at 10 μ M	[12]

Table 1: Selectivity profile of **AP-14145 HCl** across KCa channel subtypes.

The potent activity against KCa2.2 and KCa2.3, combined with significantly lower activity against KCa1.1 and no effect on KCa3.1, underscores its targeted action within the KCa2 subfamily.

Part 2: Off-Target Selectivity and Cardiac Safety Profile

Screening Against Key Cardiac Ion Channels

To ensure cardiac safety, it is imperative to evaluate a compound's effect on other ion channels that govern the cardiac action potential. Off-target inhibition, particularly of the hERG (KV11.1) channel, can lead to a prolongation of the ventricular QT interval, a known risk factor for developing Torsades de Pointes. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative highlights the need to screen against an expanded panel of cardiac ion channels for a more accurate prediction of proarrhythmic risk.[13][14]

AP-14145 has been profiled against a panel of critical cardiac ion channels, demonstrating a favorable selectivity window.[12]

Ion Channel Target	Current	AP-14145 IC50	Selectivity Window (vs. KCa2.2/2.3)	Citation
KCa2.2 / KCa2.3	IKCa	1.1 μ M	-	[11][12]
Kir3.1/Kir3.4	IKACH	9.3 μ M	~8.5x	[12]
hERG (KV11.1)	IKr	71.8 μ M	~65x	[12]
KV1.5	IKur	> 30 μ M	> 27x	[12]
KV7.1/KCNE1	IKs	> 30 μ M	> 27x	[12]
KV4.3/KChiP2	Ito	> 30 μ M	> 27x	[12]
Kir2.1	IK1	> 30 μ M	> 27x	[12]
NaV1.5	INa	> 15 μ M	> 13x	[12]
CaV1.2	ICaL	> 10 μ M	> 9x	[12]

Table 2: Cardiac ion channel selectivity profile of **AP-14145 HCl**.

The ~65-fold selectivity margin against the hERG channel is particularly noteworthy and suggests a low propensity for causing adverse ventricular effects.

Functional Atrial Selectivity

The true measure of a compound's utility lies in its functional effects in a physiological system. Due to the higher expression of KCa2 channels in the atria compared to the ventricles, inhibiting these channels is hypothesized to selectively prolong atrial repolarization.[4][5]

Studies in isolated guinea pig hearts and in vivo guinea pig models have confirmed this hypothesis for AP-14145.[9][10] The compound effectively increased the atrial effective refractory period (AERP) without causing a significant prolongation of the heart rate-corrected QT interval (QTcB), which is a measure of ventricular repolarization.[9][10] This functional atrial selectivity is the desired characteristic for a novel AF therapy, as it promises to restore normal sinus rhythm in the atria while minimizing the risk of ventricular proarrhythmia.[8][9] Further

studies in porcine models of AF have shown that AP-14145 can reduce AF duration and susceptibility.[15]

Part 3: Experimental Protocols for Assessing Selectivity

The characterization of a compound like AP-14145 relies on robust and validated experimental methodologies. The gold standard for studying ion channel pharmacology is patch-clamp electrophysiology.[13][16]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KCa2 Channels

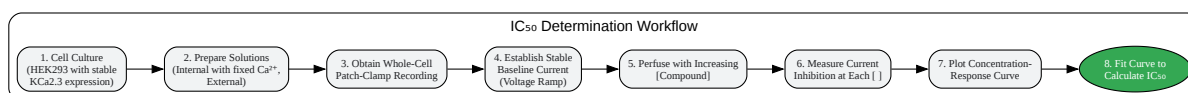
This protocol describes the determination of an IC50 value for a test compound on a heterologously expressed KCa2 channel (e.g., hKCa2.3) in a mammalian cell line (e.g., HEK293).

Step-by-Step Methodology:

- Cell Culture:
 - Maintain HEK293 cells stably expressing the human KCa2.3 channel in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
 - Culture cells at 37°C in a humidified atmosphere with 5% CO2.
 - Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
- Solutions Preparation:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH. Prepare a set of internal solutions with calculated amounts of CaCl2 to achieve

specific free Ca²⁺ concentrations (e.g., 1 μM) for channel activation.

- Electrophysiological Recording:
 - Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
 - Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
 - Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -80 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 400 ms) every 15 seconds to elicit KCa2.3 currents.
- Compound Application and Data Analysis:
 - Once a stable baseline current is established, perfuse the cell with increasing concentrations of AP-14145 (e.g., 0.1, 0.3, 1, 3, 10, 30 μM).
 - Allow the current inhibition at each concentration to reach a steady state before applying the next concentration.
 - Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.
 - Calculate the percentage of current inhibition relative to the baseline control.
 - Plot the concentration-response data and fit it with a Hill equation to determine the IC₅₀ value.



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Figure 2: Experimental workflow for determining the IC₅₀ of a KCa₂ channel modulator.

Protocol 2: Ion Channel Selectivity Panel Screening

To assess off-target activity, compounds are typically screened against a panel of ion channels using high-throughput automated patch-clamp (APC) platforms.

General Workflow:

- **Panel Selection:** Choose a panel of ion channels based on the therapeutic target and safety considerations. For a cardiac drug, this would include the CiPA panel (e.g., hERG, hCaV1.2, hNaV1.5late, hKV7.1/minK, hKV4.3/KChIP2.2, hKir2.1) and other relevant channels.[13][17]
- **Cell Lines:** Utilize validated stable cell lines, each expressing one of the target ion channels.
- **Automated Electrophysiology:** Use an APC system (e.g., QPatch, Patchliner) that performs whole-cell recordings in a multi-well plate format.
- **Experimental Run:** The system automates cell capture, seal formation, whole-cell access, application of a specific voltage protocol for each channel type, and compound addition.
- **Data Acquisition:** A cumulative concentration-response is typically generated for each compound on each channel type.
- **Analysis:** The system's software automatically analyzes the data to calculate the percent inhibition at each concentration and determines an IC₅₀ value for each channel, allowing for a rapid and comprehensive assessment of selectivity.[14]

Conclusion

AP-14145 HCl is a potent and selective negative allosteric modulator of KCa_{2.2} and KCa_{2.3} channels. Its pharmacological profile is defined by a clear mechanism of action, a favorable selectivity window against key cardiac off-targets including hERG, and, most importantly, a demonstrated functional atrial selectivity. By prolonging the atrial effective refractory period without significantly impacting ventricular repolarization, AP-14145 exemplifies the target profile of a modern, safety-conscious antiarrhythmic agent for the treatment of atrial fibrillation. The

rigorous application of electrophysiological techniques, from manual patch-clamp to automated screening panels, is essential in delineating this selectivity and validating its therapeutic potential.

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